7-bromo-5-methyl-1,3-benzoxazole
Description
7-Bromo-5-methyl-1,3-benzoxazole is a halogenated benzoxazole derivative characterized by a bromine atom at position 7 and a methyl group at position 5 on the fused aromatic heterocycle. Benzoxazoles are structurally analogous to benzimidazoles and benzothiazoles, with the oxygen atom in the oxazole ring contributing to unique electronic and steric properties. This compound’s molecular formula is C₈H₆BrNO, with a molar mass of 212.05 g/mol (derived from analogous structures in ). The bromine substituent enhances electrophilic reactivity, while the methyl group provides mild electron-donating effects, influencing both chemical stability and intermolecular interactions.
Properties
IUPAC Name |
7-bromo-5-methyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQVMDNBZICMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225725-20-1 | |
| Record name | 7-bromo-5-methyl-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction of 3-Amino-4-Hydroxy-5-Methylbenzoic Acid with Brominating Agents
A two-step protocol involves:
-
Methylation : 3-Amino-4-hydroxy-5-methylbenzoic acid is treated with methyl iodide in the presence of a base (e.g., K₂CO₃) to protect the hydroxyl group as a methyl ether.
-
Cyclization and Bromination : The methylated intermediate undergoes cyclization with a brominating agent such as N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80–100°C. This step simultaneously forms the benzoxazole ring and introduces bromine at position 7.
Key Reaction Conditions :
-
Solvent: DMF or dichloromethane
-
Temperature: 80–100°C
Halogenation of Preformed Benzoxazole Cores
Direct bromination of pre-synthesized 5-methyl-1,3-benzoxazole offers a modular route to the target compound.
Electrophilic Aromatic Bromination
Using Br₂ or NBS in acetic acid at 0–25°C, bromine is introduced at the electron-rich position 7 of the benzoxazole ring. The methyl group at position 5 directs electrophilic substitution via its electron-donating effect.
Optimization Insights :
Radical Bromination with NBS
NBS in the presence of a radical initiator (e.g., AIBN) and CCl₄ as a solvent enables controlled bromination at 70°C. This method minimizes polybromination byproducts.
Representative Data :
| Method | Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Electrophilic | Br₂ | CH₃COOH | 25 | 68 |
| Radical | NBS | CCl₄ | 70 | 72 |
Palladium-Catalyzed Cross-Coupling Approaches
Recent advances in transition-metal catalysis enable late-stage functionalization of benzoxazole derivatives.
Suzuki-Miyaura Coupling
A bromophenyl intermediate is coupled with a methylboronic acid using Pd(PPh₃)₄ as a catalyst. This method is less common for direct benzoxazole functionalization but offers flexibility for introducing diverse substituents.
Limitations :
Direct C-H Bromination
Pd(II) catalysts (e.g., Pd(OAc)₂) with oxidizing agents (e.g., KBrO₃) enable regioselective C-H bromination. This one-pot method avoids pre-functionalization but demands stringent temperature control (50–60°C).
Advantages :
Electrochemical Synthesis
Emerging electrochemical methods provide a sustainable alternative by leveraging redox mediators.
Indirect Electrochemical Bromination
An iodine(I)/iodine(III) redox mediator facilitates bromine transfer to the benzoxazole core. The process occurs in an undivided cell with a graphite anode and Pt cathode, using NaBr as the bromine source.
Reaction Parameters :
Mechanistic Notes :
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Scalability | Safety Considerations | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 60–75 | Moderate | Requires brominating agents | Low |
| Electrophilic Bromination | 68 | High | Corrosive reagents | Moderate |
| Radical Bromination | 72 | High | Radical initiators (toxic) | Moderate |
| Pd-Catalyzed C-H | 55–65 | Low | Expensive catalysts | High |
| Electrochemical | 65–70 | Moderate | Minimal hazardous waste | Moderate |
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-methyl-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form oxides or reduction to form amines.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Various substituted benzoxazoles.
Oxidation Products: Benzoxazole oxides.
Reduction Products: Benzoxazole amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
7-Bromo-5-methyl-1,3-benzoxazole has been investigated for its antimicrobial properties, showing efficacy against certain bacterial and fungal strains. Its mechanism of action may involve the inhibition of specific enzymes crucial for microbial survival. Studies indicate that benzoxazole derivatives can disrupt cell wall synthesis or interfere with metabolic pathways in pathogens.
Anticancer Activity
Research suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting their proliferation. The structural features of this compound enhance its interaction with biological targets involved in cancer progression .
Anti-inflammatory Effects
Preliminary studies have indicated that this compound may possess anti-inflammatory properties, potentially modulating inflammatory pathways through the inhibition of pro-inflammatory cytokines.
Material Science
Development of New Materials
In material science, this compound is utilized in the synthesis of new materials with specific electronic or optical properties. Its unique chemical structure allows for the modification and enhancement of material characteristics, making it suitable for applications in organic electronics and photonics.
Biological Studies
Biochemical Probes
This compound serves as a valuable probe in biological assays aimed at studying enzyme interactions and cellular processes. Its ability to bind selectively to certain biomolecules allows researchers to explore biochemical pathways and identify potential therapeutic targets .
Synthetic Chemistry
Building Block for Complex Molecules
this compound acts as a versatile building block in synthetic chemistry. It can undergo various chemical reactions such as substitution, oxidation, and cyclization to form more complex heterocyclic compounds. This versatility makes it an essential intermediate in the synthesis of pharmaceuticals and agrochemicals.
Table: Overview of Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Bromine can be substituted with nucleophiles | Sodium azide, primary amines |
| Oxidation | Can be oxidized to form oxides | Potassium permanganate |
| Reduction | Can be reduced to form amines | Lithium aluminum hydride |
| Cyclization | Participates in further cyclization reactions | Acidic conditions |
Case Studies
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various benzoxazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Mechanism
Another research article explored the anticancer mechanisms of benzoxazole derivatives. The findings indicated that this compound could induce cell cycle arrest and apoptosis in human cancer cell lines, highlighting its therapeutic potential.
Mechanism of Action
The mechanism of action of 7-bromo-5-methyl-1,3-benzoxazole involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes .
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing groups (e.g., Br, NO₂) at para or meta positions relative to the oxazole nitrogen significantly reduce electron density, as shown by computational studies using Gaussian 03 (B3LYP functional) .
- Coplanarity between substituents and the benzoxazole core (e.g., in 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole) enhances conjugation, critical for optical materials .
Biological Activity
7-Bromo-5-methyl-1,3-benzoxazole is a heterocyclic compound belonging to the benzoxazole family, characterized by a bicyclic structure that integrates a benzene ring with an oxazole ring. This compound exhibits a unique combination of bromine and methyl substituents, which contribute to its diverse biological activities. Research indicates that benzoxazole derivatives, including this compound, possess significant pharmacological potential across various fields, including antimicrobial, anticancer, and anti-inflammatory applications.
The molecular formula of this compound is with a molecular weight of 212.04 g/mol. Its structural characteristics enhance its reactivity and biological activity compared to other benzoxazole derivatives.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes and proteins, potentially inhibiting or modulating their functions.
- Cell Signaling Modulation : It influences cellular signaling pathways and gene expression, leading to altered cellular metabolism.
- Biochemical Pathways : The compound is likely to affect multiple biochemical pathways due to its broad spectrum of activity.
Antimicrobial Activity
Research has shown that benzoxazole derivatives exhibit antimicrobial properties against various pathogens. For instance:
- Bacterial Activity : Studies report that this compound demonstrates activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. The minimal inhibitory concentrations (MIC) for these strains are critical for assessing its effectiveness.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 15 |
| Escherichia coli | 20 |
Anticancer Activity
Several studies highlight the cytotoxic effects of this compound on various cancer cell lines. For example:
- Cell Lines Tested :
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Liver cancer (HepG2)
The compound has shown IC50 values ranging from 25 µM to 50 µM across different cell lines, indicating its potential as an anticancer agent.
Anti-inflammatory Activity
Preliminary findings suggest that this compound may reduce inflammatory responses through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies
-
Anticancer Efficacy in Vivo :
A study examined the effects of this compound on tumor-bearing mice. Results indicated significant tumor growth suppression compared to control groups, supporting its potential as an anticancer therapeutic agent . -
Antimicrobial Screening :
In a comprehensive screening of various benzoxazole derivatives, this compound was one of the few compounds exhibiting notable antibacterial activity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
